ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 331977-47-0
VCID: VC21441053
InChI: InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3
SMILES: CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4g/mol

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate

CAS No.: 331977-47-0

Cat. No.: VC21441053

Molecular Formula: C20H24N2O5

Molecular Weight: 372.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate - 331977-47-0

Specification

CAS No. 331977-47-0
Molecular Formula C20H24N2O5
Molecular Weight 372.4g/mol
IUPAC Name ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate
Standard InChI InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3
Standard InChI Key YTDBRICSKDPWNN-UHFFFAOYSA-N
SMILES CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC
Canonical SMILES CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC

Introduction

Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound with a molecular formula of C20H24N2O5 and a molecular weight of 372.42 g/mol . This compound belongs to the pyran family, which is known for its diverse biological activities and applications in pharmaceuticals and organic synthesis.

Synthesis and Preparation

The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate typically involves multi-component reactions, which are common in organic chemistry for forming complex molecules efficiently. These reactions often utilize readily available starting materials and catalysts to facilitate the formation of the desired compound.

Biological Activities and Applications

While specific biological activities of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate are not well-documented, compounds within the pyran family are generally explored for their potential in pharmaceutical applications, including anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to determine the specific biological properties of this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator